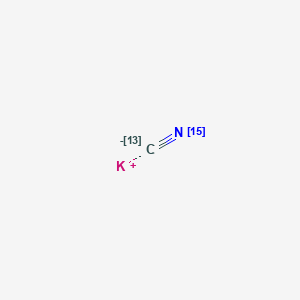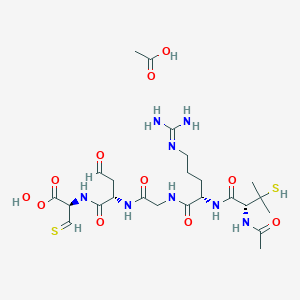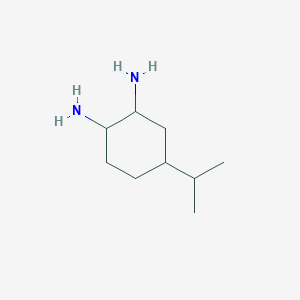![molecular formula C11H14O2 B122462 2-[(4-Ethylphenoxy)methyl]oxirane CAS No. 2930-02-1](/img/structure/B122462.png)
2-[(4-Ethylphenoxy)methyl]oxirane
Übersicht
Beschreibung
“2-[(4-Ethylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3 . This indicates that the compound has an oxirane ring attached to a 4-ethylphenoxy)methyl group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Gene Mutations and Micronuclei Induction : Oxiranes like 2-[(4-Ethylphenoxy)methyl]oxirane have been studied for their ability to induce gene mutations and micronuclei in mammalian cells. This research is significant for understanding the genetic impact of these compounds, particularly in the context of developing composite materials with low shrinkage (Schweikl et al., 2004).
Electrochromic Enhancement : Functionalization of poly(3,4‐ethylenedioxythiophene) films with hydroxymethyl and ethylene oxide groups, such as 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane, has shown significant improvements in electrochromic properties. This has implications in the development of materials with high contrast ratios and fast response times for applications like smart windows (Zhang et al., 2014).
Copper-Catalyzed Tandem Process : A method involving the copper-catalyzed tandem reaction of 2-[(4-Ethylphenoxy)methyl]oxirane with phenols has been developed for the efficient preparation of various 2-substituted-1,4-benzodioxanes. This process is significant in organic synthesis (Liu & Bao, 2010).
Fluorinated Compounds Synthesis : The compound has been used in the synthesis of various fluorinated compounds, highlighting its utility in the preparation of derivatives with potential applications in medicinal chemistry (Arnone et al., 1992).
Catalytic Hydrogenation Studies : Theoretical studies on the catalytic hydrogenation of oxiranes, including derivatives of 2-[(4-Ethylphenoxy)methyl]oxirane, have been conducted. These studies are crucial for understanding chemical reaction mechanisms and developing more efficient catalytic processes (Kuevi et al., 2012).
Polymer Synthesis : The compound has been used in the synthesis of polymers, particularly in the context of ring-opening polymerization. This research is important for the development of new materials with specific properties (Zhan-xiong, 2012).
Chiral Resolution Reagent : It has been utilized as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines, demonstrating its significance in stereochemical analysis and synthesis (Rodríguez-Escrich et al., 2005).
Synthesis of Carbonyl Compounds : It has been involved in the synthesis of carbonyl compounds through reactions such as the carbonylation of alkynyl epoxides, indicating its role in the preparation of organic molecules with diverse functionalities (Piotti & Alper, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-ethylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKZSTFCPAOFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341345 | |
| Record name | 2-[(4-Ethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylphenoxy)methyl]oxirane | |
CAS RN |
2930-02-1 | |
| Record name | 2-[(4-Ethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-EPOXYPROPYL 4-ETHYLPHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



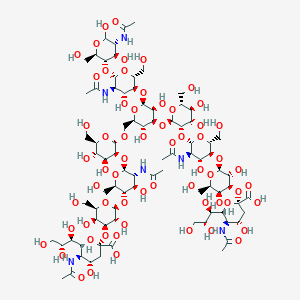
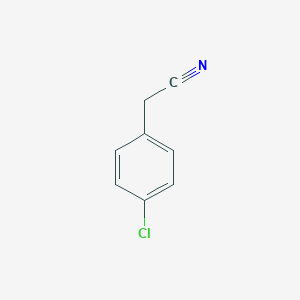
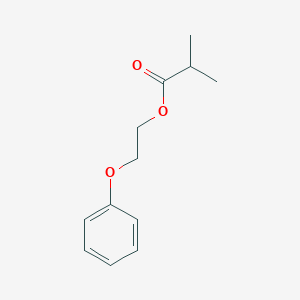
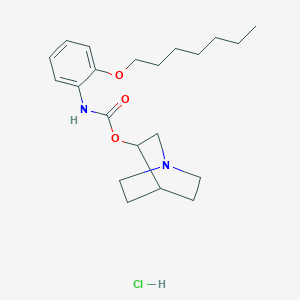
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)

